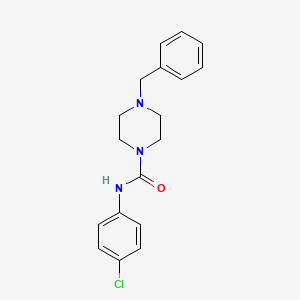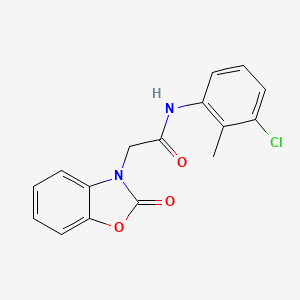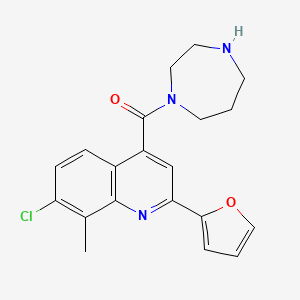
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide (BBMG) is a compound that has gained attention in the scientific community due to its potential pharmacological applications. It belongs to the family of glycine receptor antagonists and has been studied for its ability to modulate the function of these receptors in the central nervous system (CNS).
Mécanisme D'action
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide acts as a glycine receptor antagonist and binds to the glycine receptor site on the neuron. This binding inhibits the function of the glycine receptor, which leads to a decrease in neuronal excitability and inhibition. This mechanism of action is responsible for the potential pharmacological applications of N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide in the CNS.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been shown to have a dose-dependent effect on the function of glycine receptors. At low concentrations, N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide enhances the function of glycine receptors, while at high concentrations, it inhibits the function of glycine receptors. N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability and inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a long half-life, which allows for longer experiments. However, N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can make it difficult to study in vivo.
Orientations Futures
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has several potential future directions for research. It can be studied for its potential use in the treatment of various CNS disorders such as pain, anxiety, and sleep disorders. It can also be studied for its potential use in the regulation of neuronal excitability and inhibition. Further research can also be conducted to improve the solubility and bioavailability of N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide, which can make it easier to work with in lab experiments and improve its potential for pharmacological applications.
Méthodes De Synthèse
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with methylamine to form N-methyl-4-bromobenzylamine. This intermediate is then reacted with glycine methyl ester to form N~2~-methyl-N~1~-(4-bromobenzyl)glycinamide. Finally, this compound is reacted with benzylamine to form N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been studied for its potential pharmacological applications in the CNS. It has been shown to modulate the function of glycine receptors, which are involved in the regulation of neuronal excitability and inhibition. Glycine receptors are also involved in the regulation of pain, anxiety, and sleep. Therefore, N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been studied for its potential use in the treatment of various CNS disorders such as pain, anxiety, and sleep disorders.
Propriétés
IUPAC Name |
2-[benzyl(methyl)amino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-19(11-13-5-3-2-4-6-13)12-16(20)18-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOZEPJVIHUVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5346389 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)
![N-ethyl-5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5683935.png)
![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)
